2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile
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Overview
Description
2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro group at the second position, a 4-chlorophenyl group at the sixth position, and a methyl group at the fourth position of the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Similar structure but lacks the methyl group at the fourth position.
2-Chloro-6-(4-chlorophenyl)-4-methylquinoline: Similar structure but contains a quinoline ring instead of a nicotinonitrile ring.
Uniqueness
2-Chloro-6-(4-chlorophenyl)-4-methylnicotinonitrile is unique due to the presence of both chloro and methyl groups on the nicotinonitrile ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H8Cl2N2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c1-8-6-12(17-13(15)11(8)7-16)9-2-4-10(14)5-3-9/h2-6H,1H3 |
InChI Key |
XEBRZZBUBPWZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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